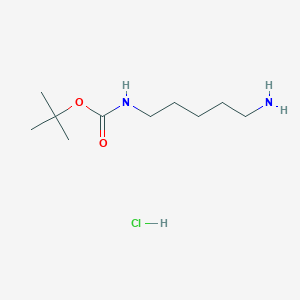

tert-Butyl (5-aminopentyl)carbamate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

tert-Butyl (5-aminopentyl)carbamate hydrochloride, also known as N-Boc-cadaverine, is a chemical compound with the molecular formula C10H22N2O2. It is an alkane chain with terminal amine and Boc-protected amino groups. This compound is often used as a PROTAC linker in the synthesis of PROTACs (proteolysis-targeting chimeras) and has various applications in scientific research and industrial processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

tert-Butyl (5-aminopentyl)carbamate hydrochloride can be synthesized from 1,5-diaminopentane and di-tert-butyl dicarbonate. The reaction typically involves the following steps:

- Dissolve 1,5-diaminopentane in dichloromethane.

- Add di-tert-butyl dicarbonate to the solution at 0°C.

- Stir the resulting solution at room temperature for 12 hours.

- Add water to remove solid residue and basify the reaction mixture .

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions

tert-Butyl (5-aminopentyl)carbamate hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The amine group can react with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) to form amide bonds.

Deprotection Reactions: The Boc group can be deprotected under mild acidic conditions to form the free amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include carboxylic acids, NHS esters, and carbonyl compounds. The reactions are typically carried out in organic solvents such as dichloromethane or dimethylformamide.

Deprotection Reactions: Mild acidic conditions, such as treatment with trifluoroacetic acid, are used to remove the Boc protecting group.

Major Products Formed

Aplicaciones Científicas De Investigación

Scientific Research Applications

- PROTAC Development :

- Medicinal Chemistry :

- Biological Applications :

- Materials Science :

- Synthetic Intermediates :

Case Studies

- Development of PROTACs : Recent studies have demonstrated the efficacy of PROTACs incorporating this compound in degrading specific proteins associated with cancer progression. These studies highlight the compound's role in advancing targeted therapies that could minimize side effects compared to conventional treatments .

- Photodynamic Therapy : Research involving functionalized porphyrins synthesized using this compound has shown promising results in preclinical models for cancer treatment, indicating its potential to enhance therapeutic outcomes through targeted delivery mechanisms .

- Fluorophore Synthesis : The successful application of this compound in synthesizing novel fluorophores illustrates its versatility beyond medicinal chemistry into materials science, paving the way for advancements in imaging technologies .

Mecanismo De Acción

The mechanism of action of tert-Butyl (5-aminopentyl)carbamate hydrochloride involves its role as a PROTAC linker. PROTACs are bifunctional molecules that recruit target proteins to E3 ubiquitin ligases, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The amine group of this compound reacts with carboxylic acids or activated esters to form amide bonds, facilitating the attachment of the target protein to the PROTAC molecule .

Comparación Con Compuestos Similares

tert-Butyl (5-aminopentyl)carbamate hydrochloride can be compared with other similar compounds, such as:

N-Boc-1,4-butanediamine: Similar structure but with a shorter alkane chain.

N-Boc-1,6-hexanediamine: Similar structure but with a longer alkane chain.

tert-Butyl (7-aminoheptyl)carbamate: Similar structure but with a different alkane chain length.

The uniqueness of this compound lies in its specific alkane chain length and its applications as a PROTAC linker, which makes it particularly useful in the synthesis of PROTACs and other biocompatible carrier systems .

Actividad Biológica

Tert-Butyl (5-aminopentyl)carbamate hydrochloride, with the chemical formula C10H22N2O2 and CAS number 51644-96-3, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Weight : 202.29 g/mol

- Boiling Point : Not specified

- Solubility : High gastrointestinal absorption and permeable across the blood-brain barrier (BBB) .

Tert-butyl carbamates generally function as prodrugs or intermediates in the synthesis of bioactive compounds. The presence of the amino group in tert-butyl (5-aminopentyl)carbamate suggests potential interactions with various biological targets, including enzymes and receptors involved in signaling pathways.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, the 3-aminopropyl group is known for its activity against certain cancer types, suggesting that tert-butyl (5-aminopentyl)carbamate may also possess similar properties .

Antimicrobial Effects

The compound has shown promise in preliminary studies for antimicrobial activity. In particular, carbamate derivatives have been evaluated for their effectiveness against Mycobacterium tuberculosis, with some exhibiting minimal inhibitory concentrations (MIC) that suggest potential as antitubercular agents .

Study on Cytotoxicity

A study published in Molecules highlighted the cytotoxicity of carbamate derivatives against A549 lung cancer cells. While specific data on tert-butyl (5-aminopentyl)carbamate was not available, similar compounds demonstrated moderate to high cytotoxicity, indicating a potential avenue for further research on this compound's effects .

In Vivo Studies

In vivo studies on related carbamate compounds have demonstrated efficacy in animal models. For example, a study involving oral administration of a similar compound showed significant reductions in bacterial burdens in infected mice . This suggests that tert-butyl (5-aminopentyl)carbamate could also exhibit effective therapeutic action in vivo.

Data Table: Summary of Biological Activities

Pharmacological Profile

The pharmacological profile indicates that this compound has a high likelihood of being absorbed effectively when administered orally. Its ability to cross the BBB suggests potential applications in treating central nervous system disorders .

Propiedades

IUPAC Name |

tert-butyl N-(5-aminopentyl)carbamate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O2.ClH/c1-10(2,3)14-9(13)12-8-6-4-5-7-11;/h4-8,11H2,1-3H3,(H,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGACMARYMMZIFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.